
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is a heterocyclic organic compound that features a quinoline core structure with an ethyl group and a nitromethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline typically involves the reaction of 1-ethylquinoline with nitromethane under basic conditions. The reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the nitromethane, allowing it to act as a nucleophile and attack the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine or other reduced forms.
Substitution: The ethyl group or other positions on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
1-Ethyl-2-(nitromethylene)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a quinoline ring.
1-Ethyl-2-nitrobenzene: Lacks the heterocyclic structure but contains similar functional groups.
Uniqueness: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a nitromethylene group, providing distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-ethyl-2-(nitromethylidene)quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-11(9-14(15)16)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
Clave InChI |
CYQUSFIMZDKOLS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C[N+](=O)[O-])C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


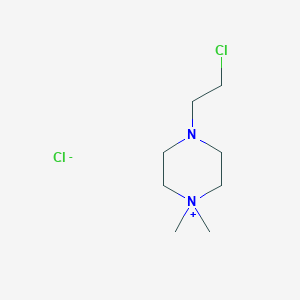
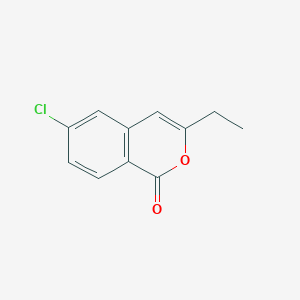
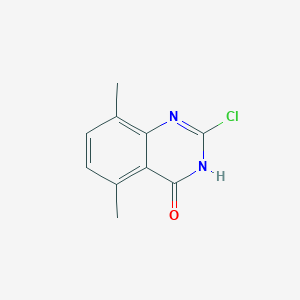

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)





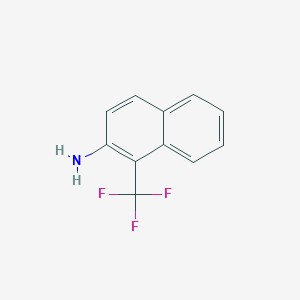

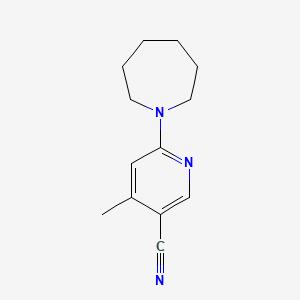
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
